

Application Note: Formulation and Characterization of Octrizole Amorphous Solid Dispersions

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Compound of Interest

Compound Name:	Octrizole
CAS No.:	3147-75-9
Cat. No.:	B046696

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Abstract

This application note provides a comprehensive guide for the formulation, manufacture, and characterization of amorphous solid dispersions (ASDs) using **Octrizole** as a model poorly water-soluble compound. **Octrizole**, a UV absorber, exhibits extremely low aqueous solubility (2µg/L at 20°C) and high lipophilicity (XLogP3: 7.3), making it an ideal candidate for solubility enhancement via amorphization.[1] We detail two primary manufacturing methods: spray drying (SD) and hot-melt extrusion (HME), providing step-by-step protocols and guidance on process parameter optimization. Furthermore, a suite of essential characterization techniques—including Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and in vitro dissolution testing—are outlined to assess the solid-state properties, physical stability, and performance of the resulting ASDs. This guide is intended for researchers and formulation scientists in the pharmaceutical industry seeking to overcome bioavailability challenges associated with poorly soluble active pharmaceutical ingredients (APIs).

Introduction: The Challenge of Poor Solubility

A significant percentage of new chemical entities emerging from drug discovery pipelines, estimated to be as high as 90%, exhibit poor aqueous solubility. This characteristic is a primary obstacle to achieving adequate oral bioavailability, as dissolution is often the rate-limiting step

for drug absorption. Amorphous solid dispersions (ASDs) represent a powerful and widely adopted formulation strategy to address this challenge.[2]

In an ASD, the crystalline structure of an API is disrupted, and the molecules are dispersed within a hydrophilic polymer matrix in an amorphous, high-energy state.[3][4] This amorphous form circumvents the crystal lattice energy barrier during dissolution, leading to a rapid increase in aqueous solubility, often achieving a state of supersaturation. The polymer plays a critical role in stabilizing the amorphous drug, preventing recrystallization, and maintaining the supersaturated state long enough for absorption to occur.[5][6][7] This phenomenon is often described as a "spring and parachute" effect, where the "spring" is the rapid dissolution to a high concentration, and the "parachute" is the polymer-aided maintenance of that concentration.[3]

Octrizole, while primarily used as a UV stabilizer in cosmetics and plastics, serves as an excellent model compound for this study due to its challenging physicochemical properties that mirror those of many modern APIs.[8][9][10][11]

Pre-Formulation and Component Selection

A thorough understanding of the API's properties and rational selection of excipients are foundational to developing a stable and effective ASD.

Physicochemical Properties of Octrizole

The key properties of **Octrizole** necessitate a solubility enhancement strategy for any potential oral delivery application.

Property	Value	Significance for ASD Formulation
Chemical Name	2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol	-
Molecular Weight	323.44 g/mol	Influences drug loading calculations.
Aqueous Solubility	2 µg/L (at 20°C)	Extremely low; primary driver for developing an ASD.[1]
LogP / XLogP3	~7.3	High lipophilicity contributes to poor aqueous solubility.[1][9]
Melting Point (Tm)	101-108 °C	Relatively low Tm makes HME a viable manufacturing option. [1][8]
Physical Form	Slightly yellowish powder	Crystalline solid that must be converted to an amorphous state.[1]
Hydrogen Bonds	1 Donor, 3 Acceptors	Potential sites for interaction with polymers, which can enhance stability.[1]

The Critical Role of Polymer Selection

The choice of polymer is paramount as it dictates the physical stability and in vitro performance of the ASD.[5] An ideal polymer should be capable of:

- **Maintaining Amorphous Stability:** The polymer increases the glass transition temperature (Tg) of the mixture and sterically hinders the molecular mobility of the API, thereby preventing recrystallization.[2]
- **Ensuring Miscibility:** The API and polymer should be miscible to form a single-phase, homogenous dispersion. Immiscibility can lead to phase separation and subsequent crystallization.[2][12]

- Promoting Dissolution: The polymer should be hydrophilic to facilitate the dissolution of the ASD formulation.
- Sustaining Supersaturation: The polymer inhibits API precipitation from the supersaturated solution generated upon dissolution.[3]

Commonly used polymers for ASDs are presented below. For a high LogP compound like **Octrizole**, polymers with both hydrophilic and hydrophobic regions, such as HPMCAS or Soluplus®, are often excellent starting points.

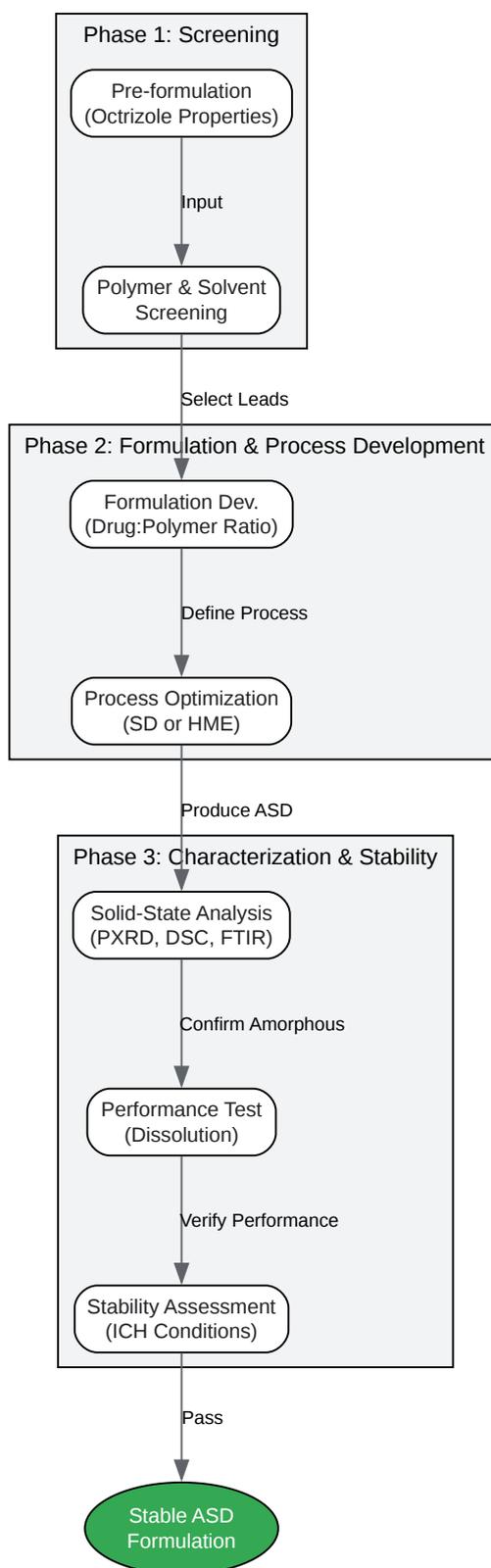
Polymer	Acronym	Key Features & Considerations
Polyvinylpyrrolidone	PVP	High hydrophilicity, good solubilizer. Can be prone to water absorption, potentially lowering Tg.
Copovidone (PVP/VA 64)	PVP/VA	Copolymer of vinylpyrrolidone and vinyl acetate. Less hygroscopic than PVP. Acts as a nucleation and crystal growth inhibitor.[13]
Hydroxypropyl Methylcellulose Acetate Succinate	HPMCAS	Excellent crystallization inhibitor. pH-dependent solubility can be used for targeted release. Widely used in commercial ASD products. [14]
Polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft co-polymer	Soluplus®	Amphiphilic nature makes it effective for solubilizing lipophilic drugs.[2][14]
Hydroxypropyl Methylcellulose	HPMC	Forms strong hydrogen bonds with APIs, contributing to stability.[14]

Manufacturing Protocols for Octrizole ASDs

The two most common industrial methods for producing ASDs are spray drying and hot-melt extrusion.[12][15] Both are continuous processes suitable for scale-up.

Workflow for Amorphous Solid Dispersion Development

The development of an ASD follows a logical progression from formulation screening to final stability assessment. This workflow ensures that critical quality attributes are systematically evaluated.



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Caption: General workflow for developing a stable ASD formulation.

Protocol 1: Spray Drying (SD)

Spray drying is a solvent-evaporation process suitable for both thermally sensitive and stable compounds.[12] It involves atomizing a solution of the API and polymer into a hot drying gas, leading to rapid solvent evaporation and the formation of solid particles.[16][17]

A. Principle of Operation The rapid evaporation of the solvent "freezes" the API molecules in a dispersed, amorphous state within the polymer matrix. The evaporation rate is a critical factor in ensuring the stability of the final amorphous form.[16][18]

B. Materials & Equipment

- **Octrizole**
- Polymer (e.g., HPMCAS, PVP/VA)
- Solvent system (e.g., Dichloromethane/Methanol blend)
- Benchtop spray dryer with a two-fluid nozzle
- High-efficiency cyclone separator
- Feed pump and tubing

C. Step-by-Step Methodology

- Solution Preparation:
 - Accurately weigh the selected polymer and dissolve it completely in the chosen solvent system.
 - Once the polymer is dissolved, add the accurately weighed **Octrizole** and stir until a clear solution is obtained. A typical starting point is a 25% (w/w) drug loading relative to the polymer.
 - The total solids concentration in the solution is typically between 2-10% (w/v).
- Spray Dryer Setup:

- Set the process parameters. These are highly system-dependent and must be optimized.
- Inlet Temperature: Set high enough for efficient solvent evaporation but below the degradation temperature of the components (e.g., 80-120°C).
- Aspirator/Drying Gas Flow Rate: Set to a high rate to ensure efficient drying and particle collection (e.g., 80-100% of maximum).
- Atomization Gas Flow Rate: Adjust to control droplet size (e.g., 400-600 L/hr).
- Feed Rate: Start with a low rate and increase as the process stabilizes (e.g., 3-10 mL/min).
- Execution:
 - Prime the feed pump with the spray solution.
 - Start the aspirator and heater, allowing the outlet temperature to stabilize.
 - Begin spraying the solution. Monitor the inlet and outlet temperatures throughout the run. The outlet temperature is a key indicator of drying efficiency.
 - Continue until all the solution has been sprayed.
- Product Collection & Secondary Drying:
 - Carefully collect the dried powder from the cyclone and collection vessel.
 - Place the collected ASD powder in a vacuum oven at a moderate temperature (e.g., 40°C) for 24-48 hours to remove residual solvent.

Protocol 2: Hot-Melt Extrusion (HME)

HME is a solvent-free process where a physical mixture of the API and polymer is heated and mixed, forming a viscous melt that is then forced through a die.^[15] It is well-suited for APIs that are stable at temperatures above their melting point.

A. Principle of Operation The process uses thermal and mechanical energy to disperse the API in the polymer matrix at a molecular level. The molten extrudate is then rapidly cooled to solidify the ASD before the API has time to recrystallize.

B. Materials & Equipment

- **Octrizole**
- Polymer (e.g., Soluplus®, PVP/VA)
- Co-rotating twin-screw extruder
- Volumetric or gravimetric powder feeder
- Conveyor belt for cooling
- Pelletizer or milling equipment

C. Step-by-Step Methodology

- Mixture Preparation:
 - Accurately weigh **Octrizole** and the selected polymer (e.g., 25% w/w drug loading).
 - Combine the powders and blend thoroughly in a V-blender or by manual mixing to ensure a homogenous physical mix.
- Extruder Setup:
 - Install a screw configuration designed for dispersive mixing.
 - Set the temperature profile for the different zones of the extruder barrel. The final zones should be above the T_m of **Octrizole** and the T_g of the polymer to ensure a homogenous melt (e.g., Zone 1: 80°C, Zone 2: 120°C, Zone 3: 150°C, Die: 155°C).
 - Set the screw speed (e.g., 100-200 RPM).
- Execution:

- Allow the extruder to reach the set temperatures.
- Calibrate the powder feeder to deliver the physical mixture at a controlled rate (e.g., 10-20 g/min).
- Start the extruder screws and the feeder simultaneously.
- Observe the process for signs of degradation (e.g., discoloration of the extrudate).
- The molten extrudate will exit the die onto a conveyor belt where it cools and solidifies.
- Downstream Processing:
 - Once cooled, the brittle extrudate can be pelletized or milled into a fine powder.
 - Sieve the milled powder to obtain the desired particle size distribution.

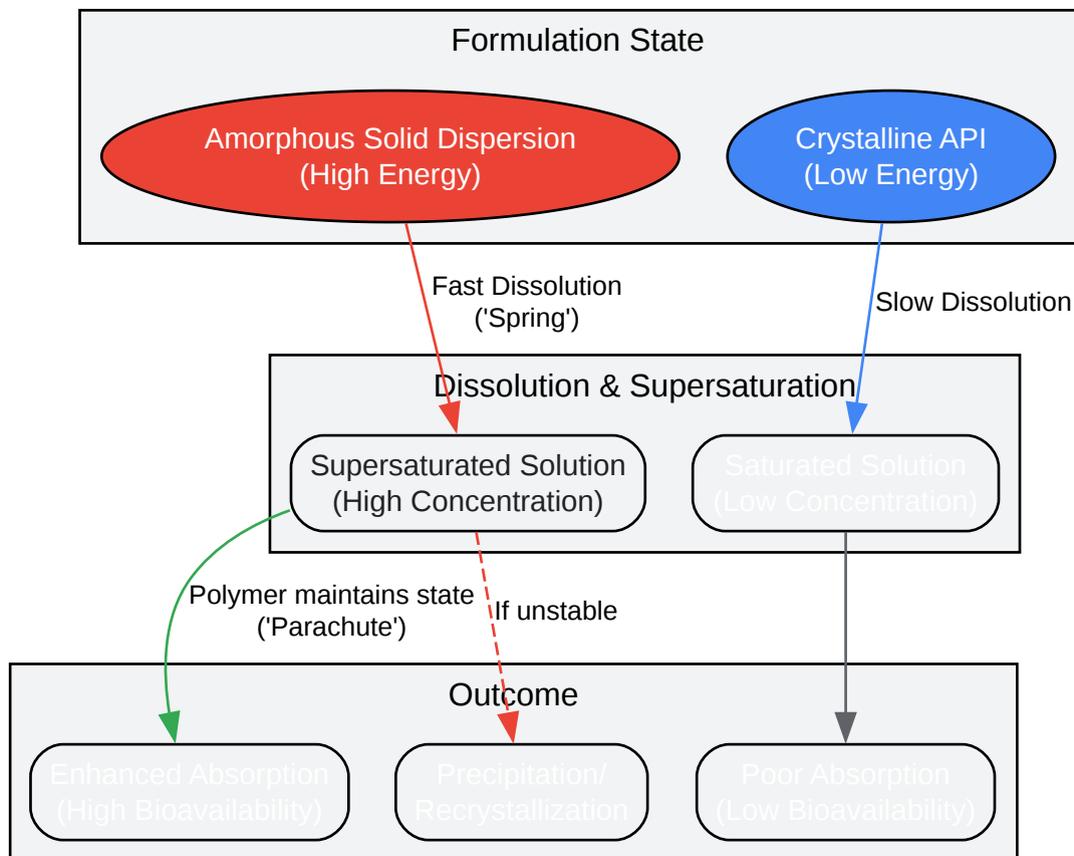
Comprehensive Characterization of Octrizole ASDs

Characterization is essential to confirm the successful formation of an amorphous dispersion and to evaluate its performance and stability.[19]

Mechanism of Solubility Enhancement

The following diagram illustrates the thermodynamic and kinetic advantages of an ASD over its crystalline counterpart during dissolution.

Mechanism of ASD Dissolution Enhancement



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Caption: The "spring and parachute" effect of ASDs.

Protocol: Solid-State Characterization

- Powder X-Ray Diffraction (PXRD):
 - Purpose: To confirm the absence of crystallinity. Crystalline materials produce sharp Bragg peaks, while amorphous materials show a broad, diffuse "halo".[20]
 - Method: Place a small amount of the ASD powder on a sample holder. Scan the sample using Cu K α radiation over a 2θ range of 5° to 40° .
 - Expected Result: The diffractogram for a successful ASD should show a complete halo, with no sharp peaks corresponding to crystalline **Octrizole**.

- Differential Scanning Calorimetry (DSC):
 - Purpose: To determine the glass transition temperature (T_g) of the ASD. A single T_g between the T_g of the pure polymer and the T_m of the API indicates a homogenous, miscible dispersion.[19][21]
 - Method: Accurately weigh 3-5 mg of the ASD powder into an aluminum DSC pan and seal it. Heat the sample under a nitrogen purge at a controlled rate (e.g., 10°C/min) to a temperature above the expected T_g.
 - Expected Result: A single, distinct step-change in the heat flow curve, representing the T_g of the ASD. The absence of a melting endotherm for **Octrizole** further confirms its amorphous state.

Protocol: In Vitro Performance Evaluation (Non-Sink Dissolution)

- Purpose: To assess the extent and duration of supersaturation provided by the ASD compared to the crystalline API. Non-sink conditions are crucial for observing the "spring and parachute" effect.[22]
- Method:
 - Prepare a dissolution medium simulating intestinal fluid (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid).
 - Use a standard dissolution apparatus (e.g., USP Apparatus II) at 37°C.
 - Add an amount of the ASD powder equivalent to a specific dose of **Octrizole** into the vessel. This amount should be sufficient to exceed the equilibrium solubility of amorphous **Octrizole**, creating non-sink conditions.
 - At predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw samples and immediately filter through a 0.22 µm filter to remove any undissolved solids.
 - Analyze the concentration of dissolved **Octrizole** in the filtrate using a validated HPLC-UV method.

- Run a parallel experiment with the unformulated crystalline **Octrizole** as a control.
- Expected Result: The ASD formulation should show a rapid increase in concentration, far exceeding that of the crystalline API, followed by a sustained period of supersaturation before eventually decreasing due to precipitation.

Protocol: Physical Stability Assessment

- Purpose: To evaluate the tendency of the amorphous **Octrizole** within the ASD to recrystallize over time under accelerated storage conditions.[23][24]
- Method:
 - Place samples of the ASD powder in open and closed vials to assess the impact of humidity.
 - Store the vials under accelerated stability conditions as per ICH guidelines, such as 40°C / 75% Relative Humidity (RH).[25]
 - At specified time points (e.g., 1, 2, 4 weeks; 1, 3 months), remove samples and analyze them using PXRD and DSC.
 - Compare the results to the initial (t=0) analysis.
- Expected Result: A stable ASD will show no evidence of sharp peaks in the PXRD pattern or a melting endotherm in the DSC thermogram after storage, indicating it has remained in the amorphous state.

Conclusion

The formulation of amorphous solid dispersions is a highly effective strategy for enhancing the solubility of poorly water-soluble compounds like **Octrizole**. By selecting an appropriate polymer and manufacturing process—either spray drying or hot-melt extrusion—the crystalline API can be successfully converted into a high-energy amorphous form. Rigorous characterization using techniques such as PXRD, DSC, and non-sink dissolution is critical to confirm the quality, performance, and physical stability of the final formulation. The protocols and insights provided in this application note offer a robust framework for researchers to

successfully develop and evaluate ASDs for challenging APIs, ultimately accelerating the path to improved drug delivery and bioavailability.

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